Cas no 92-44-4 (2,3-Dihydroxynaphthalene)

2,3-Dihydroxynaphthalene is a dihydroxy-substituted naphthalene derivative with the molecular formula C₁₀H₈O₂. This compound is characterized by the presence of two hydroxyl groups at the 2- and 3-positions of the naphthalene ring, which enhance its reactivity in organic synthesis. It serves as a versatile intermediate in the production of dyes, pigments, and pharmaceuticals, owing to its ability to undergo electrophilic substitution and oxidation reactions. The compound’s high purity and stability make it suitable for applications requiring precise chemical transformations. Its structural features also facilitate chelation and coordination chemistry, making it valuable in material science and catalytic processes. Proper handling is advised due to its potential sensitivity to light and air.
2,3-Dihydroxynaphthalene structure
2,3-Dihydroxynaphthalene structure
商品名:2,3-Dihydroxynaphthalene
CAS番号:92-44-4
MF:C10H8O2
メガワット:160.169322967529
MDL:MFCD00004073
CID:34642
PubChem ID:7091

2,3-Dihydroxynaphthalene 化学的及び物理的性質

名前と識別子

    • Naphthalene-2,3-diol
    • 2,3-Naphthalenediol
    • 2,3-Dihydroxynaphthalene
    • 2,3-Dihydroxynapthalene
    • 2,3-Dihydroxy naphthalene
    • 2,3-Dihydroxynaphthlene
    • Naphthalenediol-(2,3)
    • JRNGUTKWMSBIBF-UHFFFAOYSA-N
    • 2,3-DIHYDROXY-NAPHTHALENE
    • O9U131030Z
    • 3-hydroxy-2-naphthol
    • 2-Hydroxy-3-naphthol
    • 2,3dihydroxynaphthalene
    • DSSTox_CID_23903
    • WLN: L66J CQ DQ
    • DSSTox_GSID_43903
    • KSC4
    • D 0593
    • NSC 8707
    • 2,3-Dihydroxynaphthalene,98%
    • AI3-18148
    • DIHYDROXYNAPHTHALENE, 2,3-
    • D48
    • 2,3-Dihydroxynaphthalene, technical, >=90% (HPLC)
    • HY-W012558
    • 2,3-Naphthalenediol, NSC 8707
    • STK370868
    • NCGC00356949-01
    • NS00013882
    • CHEMBL205007
    • 92-44-4
    • DB-057303
    • 2,3-NAPHTHALENEDIOL [INCI]
    • BDBM36290
    • NSC-8707
    • 2,3Dihydroxynapthalene
    • NSC8707
    • BRN 0742375
    • W-100288
    • MFCD00004073
    • AS-12863
    • Q27117387
    • DTXSID2043903
    • UNII-O9U131030Z
    • AC2509
    • F1908-0110
    • CHEBI:38135
    • AC-24461
    • CS-W013274
    • EINECS 202-156-7
    • EN300-20357
    • Naphthalene2,3diol
    • DTXCID0023903
    • 4-06-00-06564 (Beilstein Handbook Reference)
    • SCHEMBL28653
    • CAS-92-44-4
    • Z104477860
    • Tox21_303850
    • 2,3-Dihydroxynaphthalene, >=98.0% (HPLC)
    • SY015230
    • D0593
    • AKOS000120222
    • 2,3Naphthalenediol
    • MDL: MFCD00004073
    • インチ: 1S/C10H8O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H
    • InChIKey: JRNGUTKWMSBIBF-UHFFFAOYSA-N
    • ほほえんだ: OC1C(O)=CC2C(=CC=CC=2)C=1
    • BRN: 0742375

計算された属性

  • せいみつぶんしりょう: 160.05200
  • どういたいしつりょう: 160.052429494g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 4
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 40.5
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 色と性状: 葉状結晶
  • 密度みつど: 1.0924 (rough estimate)
  • ゆうかいてん: 161-165 °C (lit.)
    162-164 °C
  • ふってん: 353.9 ℃ at 760 mmHg
  • フラッシュポイント: 175 ºC
  • 屈折率: 1.5178 (estimate)
  • PH値: 6 (1g/l, H2O, 20℃)
  • ようかいど: 4g/l
  • すいようせい: びようようせい
  • PSA: 40.46000
  • LogP: 2.25100
  • ようかいせい: お湯に溶ける。
  • かんど: 空気に敏感である

2,3-Dihydroxynaphthalene セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • 福カードFコード:10-23
  • RTECS番号:QJ4750000
  • 危険物標識: Xi
  • TSCA:Yes
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R36/37/38

2,3-Dihydroxynaphthalene 税関データ

  • 税関コード:2907299090
  • 税関データ:

    中国税関コード:

    2907299090

    概要:

    29072999090他のポリフェノール、フェノールアルコール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    29072999090ポリフェノール、フェノール樹脂ケース。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%

2,3-Dihydroxynaphthalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046799-25g
2,3-Dihydroxynaphthalene
92-44-4 98%
25g
¥55.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046799-100g
2,3-Dihydroxynaphthalene
92-44-4 98%
100g
¥167.00 2024-04-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11307-50g
2,3-Dihydroxynaphthalene, 98%
92-44-4 98%
50g
¥519.00 2023-02-14
Enamine
EN300-20357-0.1g
naphthalene-2,3-diol
92-44-4 95%
0.1g
$19.0 2023-09-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0593-25G
2,3-Dihydroxynaphthalene
92-44-4 >98.0%(GC)(T)
25g
¥200.00 2024-04-15
abcr
AB115978-250 g
2,3-Dihydroxynaphthalene, 98%; .
92-44-4 98%
250 g
€158.00 2023-07-20
Life Chemicals
F1908-0110-5g
2,3-Dihydroxynaphthalene
92-44-4 95%+
5g
$60.0 2023-09-07
TRC
D450596-50g
2,3-Dihydroxynaphthalene
92-44-4
50g
$121.00 2023-05-18
TRC
D450596-25g
2,3-Dihydroxynaphthalene
92-44-4
25g
$ 81.00 2023-09-07
TRC
D450596-10g
2,3-Dihydroxynaphthalene
92-44-4
10g
$ 58.00 2023-09-07

2,3-Dihydroxynaphthalene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: KU 2 (ion exchanger) Solvents: Benzene ;  1 h, reflux
リファレンス
Synthesis of substituted benzo-1,3-dioxolanes, dioxanes and benzo-1,4-dioxolanes
Zlotskiy, S. S.; Mikhaylova, N. N.; Bogomazova, A. A.; Kazakova, A. N., Entsiklopediya Inzhenera-Khimika, 2012, (6), 22-28

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Synthesis of dinaphtho-18-crown-6 and naphtho-15-crown-5
Qin, Shengying, Huaxue Shiji, 1987, 9(4), 203-4

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Molecular design, chemical synthesis, kinetic studies, calculations, and biological studies of novel enediynes equipped with triggering, detection, and deactivating devices. Model dynemicin A epoxide and cis-diol systems
Nicolaou, K. C.; Dai, W. M.; Hong, Y. P.; Baldridge, K. K.; Siegel, J. S.; et al, Journal of the American Chemical Society, 1993, 115(18), 7944-53

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Synthesis of some naphtholamines
Behforouz, Mohammad; Carmack, Marvin, Iranian Journal of Science and Technology, 1979, 7(3), 153-5

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ,  Silica Solvents: Dichloromethane ;  2 h, rt
リファレンス
Practical Cleavage of Acetals by Using an Odorless Thiol Immobilized on Silica
de Leseleuc, Mylene; Kukor, Andrew; Abbott, Shaun D.; Zacharie, Boulos, European Journal of Organic Chemistry, 2019, 2019(44), 7389-7393

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Purification of 2,3-dihydroxynaphthalene
, Japan, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: 1-Methyl-3-(3-sulfopropyl)imidazolium dihydrogen phosphate Solvents: Mesitylene ;  rt → 160 °C; 6 h, 160 °C
リファレンス
Preparation of 2,3-dihydroxynaphthalene in presence of ionic liquid catalyst
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 20 min, -78 °C; 3 - 12 h, -78 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 - 20 min, rt
リファレンス
Preparation of indoles and other (hetero)arenes for treating protein folding disorders
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Method for the preparation of aryl alcohol or heteroaryl alcohol
, Korea, , ,

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Synthesis and use of ortho-(branched alkoxy)-tert-butoxybenzenes
Rast, Slavko; Stephan, Michel; Mohar, Barbara, Tetrahedron Letters, 2012, 53(50), 6815-6818

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Hydroxylation of phenolic compounds using ultrasound in aqueous solution
Takizawa, Yasuomi; Akama, Madoka; Yoshihara, Nobutoshi; Nojima, Osamu; Arai, Kowashi; et al, Ultrasonics Sonochemistry, 1996, 3(3),

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Dodecyltrimethylammonium chloride ,  Chloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]copper Solvents: Octane ;  2 h, 50 °C; 5 h, 50 °C
リファレンス
Method for synthesizing 2,3-dihydroxynaphthalene
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium cholate ,  Terbium triacetate Catalysts: Triacylglycerol lipase Solvents: Water ;  25 °C
リファレンス
A novel "pro-sensitizer" based sensing of enzymes using Tb(III) luminescence in a hydrogel matrix
Bhowmik, Sandip; Maitra, Uday, Chemical Communications (Cambridge, 2012, 48(38), 4624-4626

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Water Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ;  14 h, 25 °C
リファレンス
Regioselective hydrolysis of diacetoxynaphthalenes catalyzed by Pseudomonas sp. lipase in an organic solvent
Ciuffreda, Pierangela; Casati, Silvana; Santaniello, Enzo, Tetrahedron, 1999, 56(2), 317-321

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
Quinone methides and fuchsones. XXVII. Oxidative rearrangement of o-fuchsone to 2,2-diphenyl-1,3-benzodioxole
Pisova, Milena; Soucek, Milan, Collection of Czechoslovak Chemical Communications, 1982, 47(12), 3318-27

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: 8-Hydroxyquinoline ,  Uranyl nitrate Solvents: Ethanol ,  Water ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 3 - 4.5, rt
リファレンス
Microbial screening of thorium(IV) and dioxouranium(VI) chelates with oxine and phenols
Kapadia, M. A.; Patel, M. M.; Patel, G. P.; Joshi, J. D., Journal of the Indian Chemical Society, 2007, 84(7), 637-639

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Benzene ;  5 h, rt → reflux
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
An efficient strategy for protecting dihydroxyl groups of catechols
Huang, Wei-Bin; Guo, Ying; Jiang, Jian-An; Pan, Xian-Dao; Liao, Dao-Hua; et al, Synlett, 2013, 24(6), 741-746

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Chemistry of anti- and syn-1,2:3,4-naphthalene dioxides and their potential relevance as metabolic intermediates
Tsang, Wing Sum; Griffin, Gary W.; Horning, M. G.; Stillwell, W. G., Journal of Organic Chemistry, 1982, 47(27), 5339-53

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Studies of Claisen rearrangement of bispropargyl ethers. Synthesis of naphthodipyrans, naphthodifurans and naphthofuropyrans
Venugopalan, Bindumadhavan; Balasubramanian, Kalpattu Kuppuswamy, Heterocycles, 1985, 23(1), 81-92

ごうせいかいろ 20

はんのうじょうけん
リファレンス
An efficient synthesis of dinaphthothiophene derivatives
Sadorn, Karoon; Sinananwanich, Warapon; Areephong, Jetsuda; Nerungsi, Chakkrapan; Wongma, Chalayut; et al, Tetrahedron Letters, 2008, 49(29-30), 4519-4521

2,3-Dihydroxynaphthalene Raw materials

2,3-Dihydroxynaphthalene Preparation Products

2,3-Dihydroxynaphthalene サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:92-44-4)2,3-Dihydroxynaphthalene
注文番号:sfd19520
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally

2,3-Dihydroxynaphthalene 関連文献

2,3-Dihydroxynaphthaleneに関する追加情報

Recent Advances in the Study of 2,3-Dihydroxynaphthalene (CAS 92-44-4): Applications and Mechanisms in Chemical Biology and Medicine

2,3-Dihydroxynaphthalene (CAS 92-44-4) is a polycyclic aromatic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug development, material science, and biochemical assays. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, its interactions with biological targets, and its potential therapeutic benefits. This research brief synthesizes the latest findings on 2,3-Dihydroxynaphthalene, focusing on its chemical properties, biological activities, and emerging applications in medicine.

One of the key areas of investigation involves the compound's ability to act as a ligand or inhibitor in enzymatic reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,3-Dihydroxynaphthalene exhibits selective binding affinity to tyrosine kinases, suggesting its potential as a scaffold for designing kinase inhibitors. The study utilized molecular docking and kinetic assays to elucidate the binding mechanisms, revealing a unique interaction pattern that could be leveraged for targeted drug design.

Another significant advancement is the use of 2,3-Dihydroxynaphthalene in the development of fluorescent probes for cellular imaging. Researchers have modified its structure to create derivatives with enhanced photostability and specificity for detecting reactive oxygen species (ROS) in live cells. A recent Nature Communications article highlighted a novel probe derived from 2,3-Dihydroxynaphthalene that enables real-time monitoring of oxidative stress in cancer cells, providing insights into tumor microenvironment dynamics.

In the realm of material science, 2,3-Dihydroxynaphthalene has been employed as a building block for organic semiconductors and conductive polymers. Its planar structure and electron-rich properties make it suitable for applications in organic electronics, such as biosensors and flexible displays. A 2024 study in Advanced Materials showcased a conductive polymer incorporating 2,3-Dihydroxynaphthalene units, which exhibited exceptional stability and conductivity under physiological conditions, paving the way for implantable medical devices.

Despite these promising developments, challenges remain in optimizing the bioavailability and toxicity profile of 2,3-Dihydroxynaphthalene-based compounds. Ongoing research aims to address these issues through structural modifications and formulation strategies. For instance, a recent preclinical study investigated nanoparticle-based delivery systems to enhance the compound's solubility and target specificity, yielding encouraging results in animal models of inflammatory diseases.

In conclusion, 2,3-Dihydroxynaphthalene (CAS 92-44-4) continues to be a molecule of interest in chemical biology and medicine, with its applications expanding into drug discovery, diagnostics, and advanced materials. Future research directions may include exploring its role in epigenetics, as preliminary data suggest it could modulate histone deacetylase activity. Collaborative efforts between chemists, biologists, and clinicians will be essential to fully realize its therapeutic and technological potential.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-44-4)2,3-Dihydroxynaphthalene
1770243
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:92-44-4)2,3-Dihydroxynaphthalene
A844237
清らかである:99%/99%
はかる:500g/1kg
価格 ($):151.0/257.0